Damituricin
Description
Damituricin is a bromopyrrole alkaloid isolated from the marine sponge Axinella damicornis Esper. It exhibits selective antagonistic activity against the 5-HT3 serotonin receptor, as demonstrated by its ability to reduce intracellular calcium ([Ca²⁺]i) influx in primary neural cells and PC12 cells under stimulation with 5-HT (200 µM) and CaCl₂ (2.5 mM) . Its molecular structure (Figure 1) includes a brominated pyrrole ring system, which is critical for its bioactivity.
Properties
Molecular Formula |
C12H15BrN2O4 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-15(2)6-8(4-10(15)11(16)17)19-12(18)9-3-7(13)5-14-9/h3,5,8,10H,4,6H2,1-2H3,(H-,14,16,17,18)/t8-,10-/m1/s1 |
InChI Key |
STWZXBZABSCBFO-PSASIEDQSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
Synonyms |
damituricin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Damipipecolin
- Source : Co-isolated with Damituricin from Axinella damicornis .
- Structural Features : Shares the brominated pyrrole core but differs in side-chain substituents, including a piperidine ring (Figure 1).
- Bioactivity : Reduces [Ca²⁺]i in primary neural cells but lacks efficacy in PC12 cells, unlike this compound. This suggests divergent receptor subtype selectivity .
Brominated Cyclodipeptides from Geodia barretti
- Example Compounds : Geodiaphins A and B .
- Structural Features : Cyclic dipeptides with brominated tryptophan residues, distinct from this compound’s linear pyrrole structure.
- Bioactivity : Act as selective 5-HT ligands but target different serotonin receptor subtypes (e.g., 5-HT2A/2C) compared to this compound’s 5-HT3 antagonism.
- Key Difference : The lack of a brominated pyrrole ring reduces calcium modulation effects, emphasizing this compound’s unique mechanism .
Pharmacological and Mechanistic Differences
| Parameter | This compound | Damipipecolin | Geodiaphins |
|---|---|---|---|
| Source Organism | Axinella damicornis | Axinella damicornis | Geodia barretti |
| Core Structure | Brominated pyrrole | Brominated pyrrole + piperidine | Brominated cyclodipeptide |
| Molecular Weight | ~450 Da (estimated) | ~480 Da (estimated) | ~600–650 Da |
| 5-HT Receptor Target | 5-HT3 | 5-HT3 (partial) | 5-HT2A/2C |
| Cellular Specificity | PC12 cells + primary neural | Primary neural only | Broad (non-neural cell lines) |
| Calcium Modulation | Strong (IC₅₀: <0.1 µg/mL) | Moderate (IC₅₀: 0.5 µg/mL) | None observed |
Table 1 : Comparative analysis of this compound and structurally related compounds.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The brominated pyrrole ring in this compound is essential for 5-HT3 antagonism, as evidenced by the reduced activity of analogues lacking this feature (e.g., non-brominated derivatives) .
- Synthetic Accessibility : this compound’s linear structure makes it more synthetically tractable than cyclodipeptides, which require complex ring-closure strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
